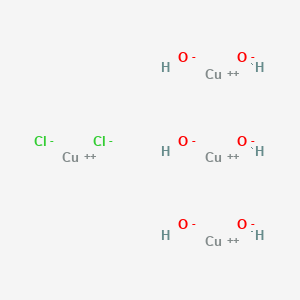
Tetracopper;dichloride;hexahydroxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
It is characterized by its copper and chlorine atoms, as well as its oxygen atom . This compound is widely used in agriculture as a fungicide to control fungal diseases in crops such as potatoes, tomatoes, and grapes . Additionally, it is used as a pigment in ceramics and as a catalyst in chemical reactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Tetracopper;dichloride;hexahydroxide can be synthesized through various methods. One common method involves the reaction of copper chloride with sodium hydroxide under controlled conditions. The reaction typically takes place in an aqueous medium, and the resulting product is filtered and dried to obtain the desired compound .
Industrial Production Methods: In industrial settings, the production of this compound often involves the reaction of copper sulfate with sodium chloride and sodium hydroxide. The reaction is carried out in large reactors, and the product is subsequently purified and dried to achieve the required specifications .
Analyse Chemischer Reaktionen
Types of Reactions: Tetracopper;dichloride;hexahydroxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of copper and chlorine atoms in the compound .
Common Reagents and Conditions: Common reagents used in reactions with this compound include acids, bases, and oxidizing agents. For example, the compound can react with hydrochloric acid to form copper chloride and water . Similarly, it can undergo oxidation reactions in the presence of oxidizing agents such as hydrogen peroxide .
Major Products Formed: The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For instance, the reaction with hydrochloric acid produces copper chloride and water, while oxidation reactions can yield various copper oxides .
Wissenschaftliche Forschungsanwendungen
Tetracopper;dichloride;hexahydroxide has a wide range of scientific research applications. In chemistry, it is used as a catalyst in various reactions, including organic synthesis and polymerization . In biology and medicine, the compound is studied for its potential antimicrobial properties and its role in inhibiting the growth of certain pathogens . Additionally, it is used in industrial applications such as the production of pigments and coatings .
Wirkmechanismus
The mechanism of action of tetracopper;dichloride;hexahydroxide involves its interaction with cellular components, leading to the inhibition of fungal growth. The compound disrupts the normal functioning of fungal cells by interfering with their metabolic processes and enzyme activities . This results in the inhibition of spore germination and mycelial growth, effectively controlling fungal infections in crops .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to tetracopper;dichloride;hexahydroxide include copper sulfate, copper hydroxide, and copper oxychloride . These compounds share similar chemical properties and applications, particularly in agriculture and industry .
Uniqueness: What sets this compound apart from other similar compounds is its unique combination of copper, chlorine, and oxygen atoms, which contribute to its specific chemical and physical properties . This makes it particularly effective as a fungicide and catalyst, offering advantages in terms of stability and reactivity .
Eigenschaften
Molekularformel |
Cl2Cu4H6O6 |
|---|---|
Molekulargewicht |
427.13 g/mol |
IUPAC-Name |
tetracopper;dichloride;hexahydroxide |
InChI |
InChI=1S/2ClH.4Cu.6H2O/h2*1H;;;;;6*1H2/q;;4*+2;;;;;;/p-8 |
InChI-Schlüssel |
JNPOSJBMZIQEKM-UHFFFAOYSA-F |
Kanonische SMILES |
[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[Cl-].[Cl-].[Cu+2].[Cu+2].[Cu+2].[Cu+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-Methyl-3-[(2,4,6-trinitrophenyl)azanidyl]pyridin-1-ium](/img/structure/B12307480.png)

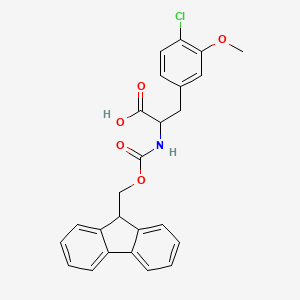
![1-tert-Butyl-2-[1-(2-methoxyethyl)-1H-pyrazol-4-yl]-5-oxopyrrolidine-3-carbonitrile](/img/structure/B12307505.png)
![Bis{[mu-[di(trimethylsilyl)amide]}bis{[di(trimethylsilyl)amide]}dicobalt(II)](/img/structure/B12307506.png)

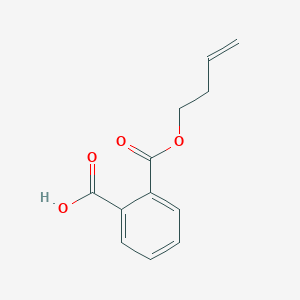
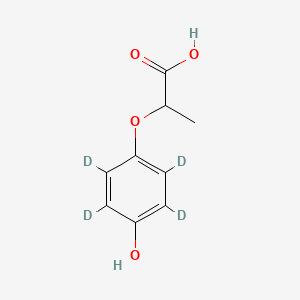
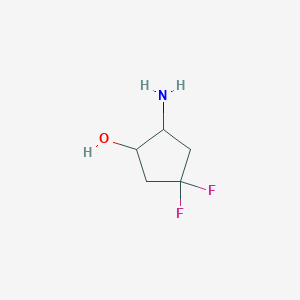
![Methyl 6-chloro-1H-pyrrolo[3,2-B]pyridine-5-carboxylate](/img/structure/B12307535.png)
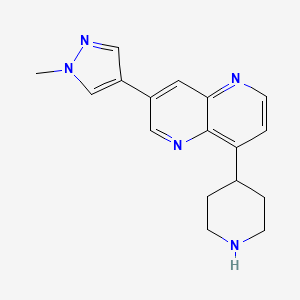
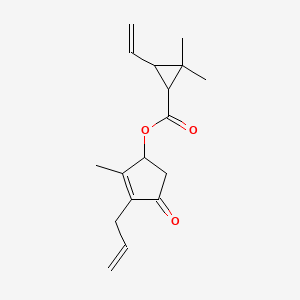
![[(2R,3R,4R,5R)-4-acetyloxy-2-(hydroxymethyl)-5-[2-(2-methylpropanoylimino)-6-oxo-5H-purin-9-yl]oxolan-3-yl] acetate](/img/structure/B12307555.png)
